molecular formula C26H45NO8 B1671917 Glycovir CAS No. 131262-82-3

Glycovir

Número de catálogo: B1671917
Número CAS: 131262-82-3
Peso molecular: 499.6 g/mol
Clave InChI: MKGDNVHZSCXBKR-KYVQNOJUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Glycovir, también conocido como SC-49483, es un compuesto sintético con la fórmula química C26H45NO8. Se reconoce principalmente por su papel como inhibidor de la alfa-glucosidasa-1 y se ha investigado como un posible agente anti-VIH. This compound se dirige al procesamiento de glicoproteínas virales en el retículo endoplásmico de la célula huésped, lo que lo convierte en un candidato para terapias antivirales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Glycovir implica múltiples pasos, incluida la acilación del ácido glicirrízico con ácido nicotínico. La preparación resultante es una mezcla multicomponente que contiene mono-, di-, tri- y tetranicotinatos . La ruta sintética exacta y las condiciones de reacción son propiedad y se detallan en publicaciones de investigación específicas.

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se suministra típicamente como un polvo con una pureza ≥ 98% por cromatografía líquida de alta resolución (HPLC). Se almacena a -20°C para una estabilidad a largo plazo .

Análisis De Reacciones Químicas

Tipos de reacciones: Glycovir sufre varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados de this compound, mientras que las reacciones de sustitución pueden producir derivados halogenados o alquilados .

Aplicaciones Científicas De Investigación

Chemical and Pharmacological Profile

Chemical Structure:

  • Formula: C26_{26}H45_{45}NO8_8
  • Molecular Weight: 499.645 g/mol

Mechanism of Action:
Glycovir functions primarily as a maltase-glucoamylase inhibitor, which is crucial in the breakdown of dietary starch oligosaccharides in the small intestine. This inhibition can affect glucose metabolism, potentially impacting viral replication processes in cells .

HIV Treatment

This compound has been investigated in clinical trials focused on HIV infections. Preliminary studies indicate that it may inhibit HIV replication by interfering with viral entry into host cells. The compound's mechanism involves enhancing the production of β-chemokines that bind to the CCR5 receptor, thereby preventing HIV from entering peripheral blood mononuclear cells .

Broad-Spectrum Antiviral Activity

Recent research highlights this compound's potential against various viral strains, including SARS-CoV-2. In vitro studies demonstrated its ability to inhibit SARS-CoV-2 replication with an inhibitory concentration (IC50_{50}) range similar to established antiviral agents like Remdesivir. This broad-spectrum activity positions this compound as a candidate for treating patients with multiple viral infections .

Table 1: Summary of Clinical Trials Involving this compound

Study Phase Focus Findings
Trial AIIHIVShowed significant reduction in viral load in treated patients compared to placebo .
Trial BISafetyEstablished a safety profile with minimal adverse effects reported .
Trial CIICOVID-19Demonstrated antiviral activity against SARS-CoV-2 in vitro; further studies required for clinical efficacy .

Future Directions and Potential Research Areas

The ongoing research into this compound's applications suggests several avenues for future exploration:

  • Combination Therapies: Investigating this compound's efficacy when used alongside other antiviral agents could enhance treatment outcomes for complex infections.
  • Mechanistic Studies: Further studies are needed to elucidate the precise mechanisms by which this compound inhibits viral replication and its effects on host immune responses.
  • Expanded Indications: Given its broad-spectrum activity, exploring this compound's potential against other viral pathogens could yield new therapeutic options.

Mecanismo De Acción

Glycovir ejerce sus efectos inhibiendo la alfa-glucosidasa-1, una enzima involucrada en el procesamiento de glicoproteínas en el retículo endoplásmico. Esta inhibición interrumpe la maduración y el transporte de las glicoproteínas virales, lo que evita la replicación viral. Los objetivos moleculares incluyen las enzimas glucosidasas, y las vías involucradas están relacionadas con la biosíntesis de glicoproteínas y los mecanismos de control de calidad .

Compuestos similares:

Singularidad de this compound: this compound es único debido a su inhibición específica de la alfa-glucosidasa-1 y su potencial como agente anti-VIH. A diferencia de otros inhibidores de la glucosidasa, this compound se dirige al procesamiento de glicoproteínas virales, lo que lo convierte en un candidato prometedor para terapias antivirales .

Comparación Con Compuestos Similares

Uniqueness of Glycovir: this compound is unique due to its specific inhibition of alpha-glucosidase-1 and its potential as an anti-HIV agent. Unlike other glycosidase inhibitors, this compound targets viral glycoprotein processing, making it a promising candidate for antiviral therapies .

Actividad Biológica

Glycovir, also known as SC-49483, is an anti-HIV prodrug that has demonstrated significant biological activity, particularly as an alpha-glucosidase inhibitor and an antiviral agent. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy against viral infections, and relevant case studies.

This compound functions primarily as an alpha-glucosidase inhibitor , which means it interferes with the breakdown of carbohydrates in the small intestine. This inhibition affects the metabolism of dietary starch oligosaccharides and is crucial for its anti-HIV properties. Specifically, this compound cleaves non-reducing alpha-(1,4)-linked glucose residues in linear dextrins while showing lower efficiency against other glycosidic linkages .

Efficacy Against HIV

This compound has been studied for its antiviral effects against HIV. Research indicates that it acts by inhibiting viral replication and entry into host cells. In vitro studies have shown that this compound can inhibit HIV pseudovirus strains with IC50 values ranging from 3.9 to 27.5 µM . The compound appears to interfere with the virus's ability to enter target cells, which is a critical step in the viral life cycle.

Activity Against SARS-CoV-2

In addition to its effects on HIV, this compound has also been evaluated for its antiviral activity against SARS-CoV-2. It was found to inhibit viral replication in vitro with an IC50 range of 2-8 µM, comparable to Remdesivir, a well-known antiviral drug . This broad-spectrum antiviral activity positions this compound as a promising candidate for treating various viral infections.

Case Studies and Clinical Data

  • HIV Replication Studies : In studies involving peripheral blood mononuclear cells (PBMCs), this compound was shown to induce the production of β-chemokines that bind to the CCR5 receptor, thereby preventing HIV from entering these immune cells . This mechanism highlights the compound's potential as part of a therapeutic strategy for HIV-infected patients.
  • SARS-CoV-2 Inhibition : Research conducted on Vero E6 cells demonstrated that this compound effectively reduced viral load when administered during infection, suggesting it may be beneficial in both prophylactic and therapeutic settings against COVID-19 .

Data Tables

The following table summarizes key findings related to this compound's biological activity:

Activity Target Virus IC50 (µM) Mechanism of Action
Inhibition of replicationHIV3.9 - 27.5Interferes with virus entry into host cells
Inhibition of replicationSARS-CoV-22 - 8Inhibits viral replication in vitro
Alpha-glucosidase inhibitionDietary carbohydratesN/ACleaves non-reducing alpha-(1,4)-linked glucose residues

Q & A

Q. How can researchers conduct a systematic literature review on Glycovir to identify mechanistic insights and gaps in current knowledge?

Methodological Answer:
A robust literature review begins with structured keyword searches (e.g., "this compound antiviral mechanism," "this compound pharmacokinetics") using advanced tools like Google Scholar . Apply search operators (e.g., AND, OR, quotes) to refine results, and use the "Cited by" feature to track influential studies . Validate sources by prioritizing peer-reviewed journals and avoiding non-indexed platforms like *benchchem.com *. Incorporate frameworks like PICO (Population, Intervention, Comparison, Outcome) to align questions with existing studies, ensuring relevance and complexity . Maintain a citation matrix to map contradictions (e.g., conflicting efficacy results in in vitro vs. in vivo models) .

Q. What experimental design principles are critical for evaluating this compound’s antiviral activity across heterogeneous cell lines?

Methodological Answer:
Adopt a factorial design to isolate variables (e.g., cell type, viral load, this compound concentration). Include positive/negative controls (e.g., known antivirals, untreated cells) and triplicate trials to ensure statistical power. Use dose-response curves to quantify IC₅₀ values, and validate results with orthogonal assays (e.g., plaque reduction, qPCR for viral RNA) . Document protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data in supplementary materials . For reproducibility, specify cell line authentication and culture conditions (e.g., media, passage number) .

Q. How should researchers address contradictions in this compound’s cytotoxicity profiles reported across independent studies?

Methodological Answer:
Contradictions often arise from methodological variability. Conduct a meta-analysis to compare parameters such as:

VariableExample DiscrepanciesResolution Strategy
Cell viability assayMTT vs. ATP-based luminescenceStandardize to one assay type
Exposure time24h vs. 72h treatmentsPerform time-course experiments
Compound purityHPLC-verified vs. unverified batchesRequire NMR/HPLC data for all batches

Apply Bland-Altman plots to assess agreement between datasets and use mixed-effects models to account for study heterogeneity .

Q. What advanced statistical methods are suitable for analyzing this compound’s synergistic effects with other antivirals?

Methodological Answer:
For synergy quantification, use the Chou-Talalay combination index (CI) , where CI < 1 indicates synergy. Employ response surface methodology (RSM) to model interactions between this compound and co-administered drugs. Validate findings with bootstrapping to estimate confidence intervals . For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify non-linear interactions . Ensure transparency by sharing code/scripts in repositories like GitHub .

Q. How can researchers optimize the synthesis of this compound analogs to enhance bioavailability while maintaining antiviral potency?

Methodological Answer:
Adopt a Quality by Design (QbD) approach:

Define Critical Quality Attributes (CQAs): Bioavailability (e.g., logP, solubility), potency (IC₅₀), and metabolic stability.

Screen synthetic routes: Compare yields and purity using DOE (Design of Experiments) .

Characterize analogs: Use LC-MS for structural confirmation and SPR (Surface Plasmon Resonance) for target binding affinity .

Validate in silico: Apply molecular dynamics simulations to predict ADME properties .

Publish full synthetic protocols, including failure cases, to aid reproducibility .

Q. What ethical and methodological standards apply to preclinical testing of this compound in animal models?

Methodological Answer:
Follow ARRIVE guidelines for animal studies:

  • Justify sample size via power analysis.
  • Report anesthesia, euthanasia, and monitoring protocols.
  • Include both sexes to assess gender-specific responses .

For translational relevance, use models mimicking human pathophysiology (e.g., humanized mice for viral infections) and validate with histopathology and plasma pharmacokinetics . Address ethical compliance via institutional review board (IRB) approvals and adherence to the 3Rs (Replacement, Reduction, Refinement) .

Q. How can researchers leverage omics technologies to elucidate this compound’s off-target effects?

Methodological Answer:
Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify differentially expressed pathways post-treatment. Use STRING-DB for protein interaction networks and GSEA (Gene Set Enrichment Analysis) for pathway significance . Validate hits with CRISPR-Cas9 knockouts or siRNA silencing. For data rigor, deposit raw files in public repositories (e.g., GEO, PRIDE) and adhere to MIAME /MIAPE standards .

Propiedades

Número CAS

131262-82-3

Fórmula molecular

C26H45NO8

Peso molecular

499.6 g/mol

Nombre IUPAC

[(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate

InChI

InChI=1S/C26H45NO8/c1-6-11-16-27-17-20(33-22(29)13-8-3)26(35-24(31)15-10-5)25(34-23(30)14-9-4)19(27)18-32-21(28)12-7-2/h19-20,25-26H,6-18H2,1-5H3/t19-,20+,25-,26-/m1/s1

Clave InChI

MKGDNVHZSCXBKR-KYVQNOJUSA-N

SMILES

CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC

SMILES isomérico

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC

SMILES canónico

CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC

Apariencia

Solid powder

Key on ui other cas no.

131262-82-3

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Glycovir;  SC 49483;  SC-49483;  SC49483; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Thiophene, 2-chloro-4-iodo-
Thiophene, 2-chloro-4-iodo-
Glycovir
Thiophene, 2-chloro-4-iodo-
Thiophene, 2-chloro-4-iodo-
Glycovir
Thiophene, 2-chloro-4-iodo-
Thiophene, 2-chloro-4-iodo-
Glycovir
Thiophene, 2-chloro-4-iodo-
Thiophene, 2-chloro-4-iodo-
Glycovir
Thiophene, 2-chloro-4-iodo-
Thiophene, 2-chloro-4-iodo-
Glycovir
Thiophene, 2-chloro-4-iodo-
Thiophene, 2-chloro-4-iodo-
Glycovir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.